1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenyl-2-bromoethanone with 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted triazoles, phenyl derivatives
Scientific Research Applications
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is primarily attributed to its interaction with specific molecular targets and pathways. The triazole ring can inhibit enzymes such as cytochrome P450, leading to antifungal and antiviral effects. Additionally, the compound’s ability to form coordination complexes with metal ions can modulate various biochemical pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
- Imidazole derivatives
- Pyridine derivatives
Uniqueness
1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone stands out due to its unique combination of a triazole ring, phenyl group, and pyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-phenyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H16N4OS/c1-2-12-22-17(15-10-6-7-11-19-15)20-21-18(22)24-13-16(23)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
InChI Key |
JUBSGUHGVZGBQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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